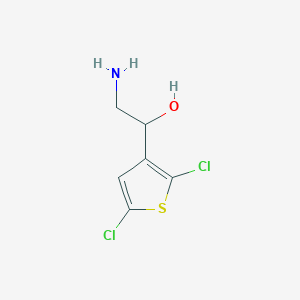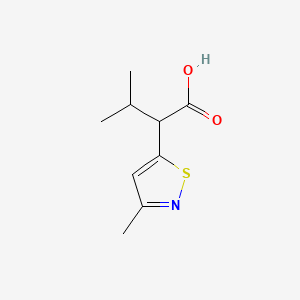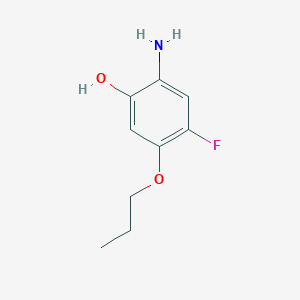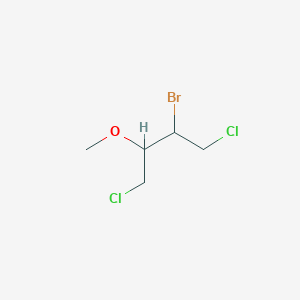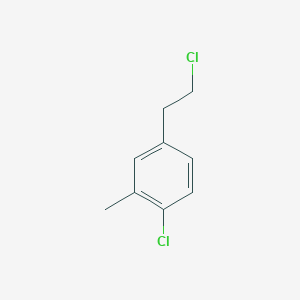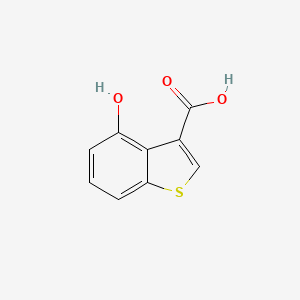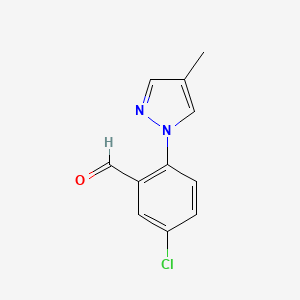
2-(2-Methylbutan-2-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylbutan-2-yl)cyclopentan-1-ol is an organic compound with the molecular formula C10H20O It is a cyclopentanol derivative with a branched alkyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbutan-2-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2-methyl-2-butanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Catalyst: Strong acids such as sulfuric acid or hydrochloric acid
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylbutan-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclopentanone derivatives or carboxylic acids
Reduction: Various alcohols or hydrocarbons
Substitution: Halogenated cyclopentane derivatives
Scientific Research Applications
2-(2-Methylbutan-2-yl)cyclopentan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-Methylbutan-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic alkyl group can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutan-2-ol: A structurally similar compound with a different ring structure.
Cyclopentanol: The parent compound without the branched alkyl group.
2-Cyclopenten-1-ol: A related compound with a double bond in the ring.
Uniqueness
2-(2-Methylbutan-2-yl)cyclopentan-1-ol is unique due to its combination of a cyclopentane ring and a branched alkyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-(2-methylbutan-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H20O/c1-4-10(2,3)8-6-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
KHMJDXKBICWFNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Methoxypropan-2-yl)amino]acetic acid](/img/structure/B15274622.png)
amine](/img/structure/B15274629.png)
amine](/img/structure/B15274631.png)




